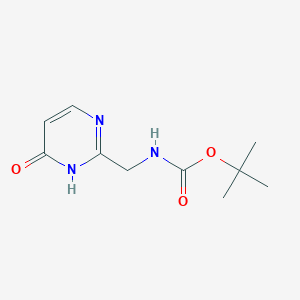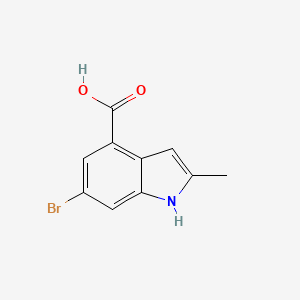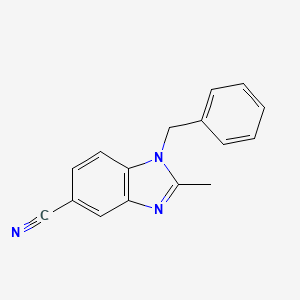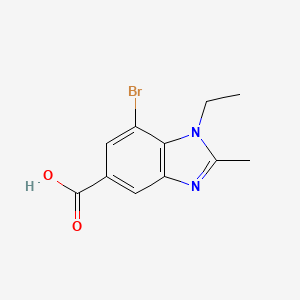
7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Descripción general
Descripción
“7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H11BrN2O2 . It has a molecular weight of 283.12 . The IUPAC name for this compound is 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid” includes a benzodiazole ring substituted with bromine, ethyl, and methyl groups . The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-14-6(2)13-9-5-7(11(15)16)4-8(12)10(9)14/h4-5H,3H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid” include a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . The compound has a complexity of 287 and a topological polar surface area of 55.1Ų . The compound is canonicalized .Aplicaciones Científicas De Investigación
1. Synthesis of Antagonists and Anticancer Agents
- Practical synthesis methods for compounds like orally active CCR5 antagonists have been developed using derivatives of 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid. These methods have established new, cost-effective processes without the need for chromatographic purification (Ikemoto et al., 2005).
- Novel 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been synthesized, exhibiting significant immunomodulatory and anticancer activities, especially against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).
2. DNA Interaction Studies
- Studies on 2-Anthryl benzimidazole derivatives have shown that these compounds, synthesized using 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, interact with DNA and demonstrate anticancer activity against various cell lines. Their DNA binding modes and cellular uptake were explored through various techniques (Sontakke et al., 2015).
3. Inhibitors for Medical Applications
- Certain derivatives of 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid have been found to be effective inhibitors of human mast cell tryptase, demonstrating significant potential in treating inflammation-related conditions (Combrink et al., 1998).
4. Synthesis of Fluorescent Brightening Agents
- Compounds derived from 7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid have been used in the synthesis of fluorescent brightening agents. These compounds demonstrate the versatility of the chemical in various industrial applications (Rangnekar & Shenoy, 1987).
Propiedades
IUPAC Name |
7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-6(2)13-9-5-7(11(15)16)4-8(12)10(9)14/h4-5H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRPKMWBVAURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



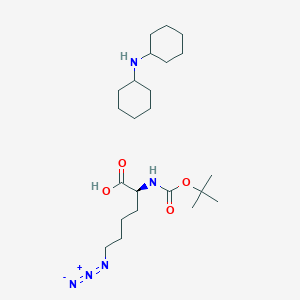
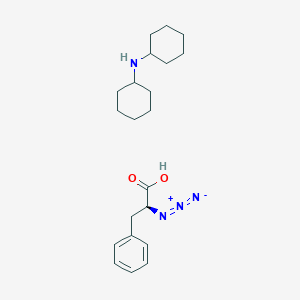
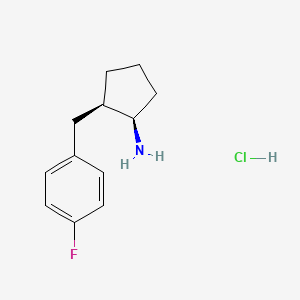
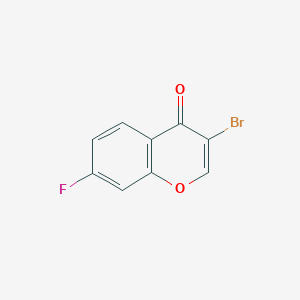
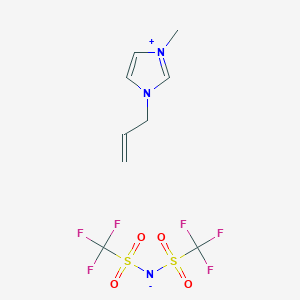
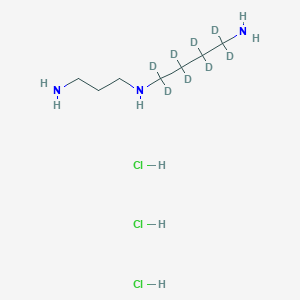
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
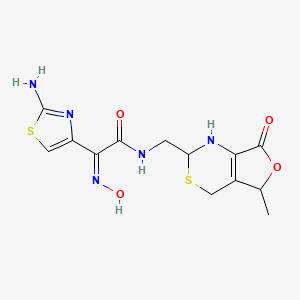
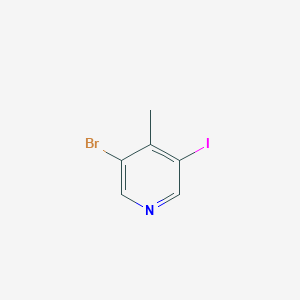
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
